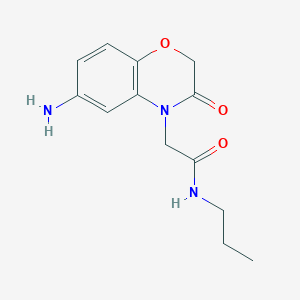

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide

Description

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide is a chemical compound belonging to the class of benzoxazinones[_{{{CITATION{{{1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4 ...](https://go.drugbank.com/drugs/DB07397). Benzoxazinones are organic compounds containing a benzene ring fused to an oxazine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom[{{{CITATION{{{_1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-(3-oxo-3,4-dihydro-2H-1,4 ...

Properties

IUPAC Name |

2-(6-amino-3-oxo-1,4-benzoxazin-4-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-2-5-15-12(17)7-16-10-6-9(14)3-4-11(10)19-8-13(16)18/h3-4,6H,2,5,7-8,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLPESGHKOHHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C(=O)COC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide typically involves the following steps:

Starting Materials: : The synthesis begins with the appropriate starting materials, such as 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and propylamine.

Reaction Conditions: : The reaction is usually carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under controlled temperature and pressure conditions.

Catalysts: : Catalysts, such as acid catalysts or bases, may be used to facilitate the reaction.

Purification: : The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzoxazinone ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may have biological activity and can be studied for potential therapeutic effects.

Medicine: : It may be investigated for its potential use in drug development, particularly in the treatment of diseases.

Industry: : The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can be compared with other similar compounds, such as:

6-Amino-2H-1,4-benzoxazin-3(4H)-one: : This compound is structurally similar but lacks the propylacetamide group.

2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide: : This compound has a thiazine ring instead of an oxazine ring.

Biological Activity

The compound 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide is a derivative of benzoxazine and has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Studies have shown that benzoxazine derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties. Antioxidants are critical in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. The antioxidant activity is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anti-inflammatory Effects

Inflammation is a common pathway for numerous diseases, including cancer and autoimmune disorders. Preliminary studies suggest that 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition could be beneficial in treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Signaling Modulation : The compound could interfere with cellular signaling pathways that regulate inflammation and oxidative stress.

- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially altering membrane fluidity and function.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that benzoxazine derivatives showed promising results against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential as novel antibiotic agents.

- Antioxidant Activity : Research featured in Free Radical Biology and Medicine demonstrated that similar compounds significantly reduced oxidative stress markers in vitro.

- Anti-inflammatory Properties : A clinical trial evaluated the effects of a related benzoxazine derivative on patients with rheumatoid arthritis, showing a reduction in disease activity scores after treatment.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.